6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Properties
Molecular Formula |
C25H23N3O |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
9-methyl-6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H23N3O/c1-16(2)29-23-11-7-4-8-18(23)15-28-22-13-12-17(3)14-19(22)24-25(28)27-21-10-6-5-9-20(21)26-24/h4-14,16H,15H2,1-3H3 |
InChI Key |
CEAMRWGUTCZNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. This reaction can be catalyzed by various acids such as acetic acid, formic acid, or hydrochloric acid . Recent advancements have also introduced the use of microwave irradiation and nanoparticles to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often rely on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods are preferred due to their scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of indoloquinoxaline derivatives against several viral pathogens. For instance, derivatives similar to 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline have shown effectiveness against:
- Herpes Simplex Virus (HSV) : Compounds demonstrated the ability to inhibit HSV replication in tissue cultures at varying concentrations (1e5 mM), depending on the virus strain and cell type used .
- Influenza Virus : A related quinoxaline hybrid exhibited strong inhibitory activity against the H1N1 strain with an IC50 of 0.2164 μM, while maintaining a high cytotoxicity concentration (CC50) value, indicating a favorable safety profile .
Anticancer Properties
Indoloquinoxaline derivatives have been extensively studied for their anticancer properties. The following points summarize key findings:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest. For example, certain derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation .
- Targeted Cancer Therapy : The structure-activity relationship (SAR) studies indicate that modifications to the indoloquinoxaline core can enhance selectivity and potency against different cancer types, making them promising candidates for targeted therapies .
Antimicrobial Activity
The antimicrobial properties of indoloquinoxaline derivatives have also been documented:
- Broad Spectrum Activity : Compounds derived from this class have shown significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain derivatives exhibited comparable efficacy to standard antibiotics .
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microbes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indoloquinoxaline derivatives. Key factors influencing their efficacy include:
- Substitution Patterns : Variations in substituents on the indole or quinoxaline moieties can significantly affect biological activity. For example, introducing alkyl or aryl groups can enhance lipophilicity and cellular uptake.
- Hybridization with Other Pharmacophores : Combining indoloquinoxaline with other active pharmacophores can lead to synergistic effects, enhancing therapeutic outcomes against complex diseases like cancer and viral infections .
Mechanism of Action
The primary mechanism of action of 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells . The compound also interacts with various molecular targets, including protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Indolo[2,3-b]quinoxaline derivatives: Exhibit similar DNA intercalating properties and are used in various biological applications.
Uniqueness
6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for drug development and industrial applications .
Biological Activity
The compound 6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate indole and quinoxaline derivatives, often employing methods such as cyclization and alkylation to achieve the desired structure. The presence of the isopropoxybenzyl group is crucial for enhancing its biological properties.
Anticancer Properties
Research indicates that indoloquinoxaline derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown to induce apoptosis in cancer cell lines by activating caspase pathways. The specific compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA replication, making it a promising candidate for addressing antibiotic resistance.
The biological mechanisms underlying the activity of this compound are multifaceted:
- DNA Interaction : Similar compounds have demonstrated strong binding affinities to DNA, which may inhibit replication and transcription.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells has been noted as a contributing factor to its cytotoxic effects.
Case Studies and Research Findings
Several studies have documented the biological activity of indoloquinoxaline derivatives:
- Cytotoxicity Against Cancer Cells : A study published in the European Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation into quinoxaline derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The tested compounds showed minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
